3-Phenyl-2-propylzinc bromide

Description

Historical Evolution of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began in the mid-19th century, and organozinc compounds were among the very first to be synthesized. wikipedia.org In 1848, the English chemist Edward Frankland prepared the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This discovery was a landmark achievement, not only for establishing the field of organozinc chemistry but also for its contribution to the development of the theory of chemical valence. digitellinc.comreagent.co.uk Frankland's work demonstrated that metals could form stable bonds with organic groups, opening a new frontier in chemical synthesis. acs.orgresearchgate.net

Following Frankland's initial discovery, the synthetic utility of organozinc reagents began to be explored by other pioneering chemists. digitellinc.com In Russia, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, investigated the reactions of alkylzinc reagents with acid chlorides to produce tertiary alcohols. digitellinc.com This work was further extended by Zaitsev's student, Yegor Yegorovich Vagner, to include aldehydes and formate (B1220265) esters. digitellinc.com

A particularly significant development came in 1887 when Sergey Nikolaevich Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. vedantu.combyjus.comnumberanalytics.com This reaction, now known as the Reformatsky reaction, became a cornerstone of organic synthesis due to the stability and selectivity of the organozinc intermediate, often called a Reformatsky enolate. byjus.comyoutube.comwikipedia.org These enolates are less reactive than their Grignard or lithium counterparts, which prevents undesired side reactions. wikipedia.org

Another major advancement was the discovery of the Simmons-Smith reaction in 1958 by Howard E. Simmons and Ronald D. Smith. nih.govthermofisher.com They found that a reagent prepared from diiodomethane (B129776) and a zinc-copper couple could convert alkenes into cyclopropanes stereospecifically. thermofisher.comorganicreactions.org This reaction has become a widely used method for the synthesis of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals. nih.govontosight.aiontosight.ai

The 20th and 21st centuries have seen a renaissance in the use of organozinc reagents, driven by the development of new activation methods for zinc metal, such as Rieke® Zinc, and their application in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.orgsigmaaldrich.comacs.org

Fundamental Principles of Carbon-Zinc Bonding and Reactivity

The utility of organozinc compounds in organic synthesis is directly related to the nature of the carbon-zinc (C-Zn) bond. Organozinc compounds are organometallic compounds featuring a chemical bond between a carbon atom and a zinc atom. wikipedia.org The C-Zn bond is significantly less polar than the carbon-magnesium (in Grignard reagents) and carbon-lithium bonds. This reduced polarity results in organozinc reagents being less reactive and more functionally tolerant than many other common organometallic reagents. wikipedia.orgacs.org

The reactivity of organozinc reagents can be tuned based on their structure. They are generally classified into two main types: diorganozinc compounds (R₂Zn) and organozinc halides (RZnX), where R is an alkyl or aryl group and X is a halogen. wikipedia.org The presence of the electronegative halide in organozinc halides further moderates the nucleophilicity of the organic group compared to diorganozinc compounds.

Organozinc reagents are typically prepared through several methods:

Oxidative addition: This involves the direct insertion of zinc metal into the carbon-halogen bond of an alkyl or aryl halide. wikipedia.org The zinc metal often needs to be activated, for example, by using a zinc-copper couple or by chemical reduction to form highly reactive Rieke® Zinc. wikipedia.org

Transmetallation: This method involves the exchange of a metal from a more reactive organometallic compound (e.g., organolithium or organomagnesium) with a zinc halide (e.g., ZnCl₂). wikipedia.org

Functional group exchange: This involves the reaction of an organozinc compound with another organic molecule to exchange functional groups. wikipedia.org

A key characteristic of organozinc reagents is their high tolerance for a variety of functional groups in the substrate, including esters, nitriles, and ketones. sigmaaldrich.com This chemoselectivity allows for the construction of complex molecules without the need for extensive use of protecting groups. While they are sensitive to air and protic solvents, they are less so than their more reactive counterparts, and many reactions can even be conducted in water under certain conditions, as seen in the Barbier reaction. wikipedia.org

Significance of Alkyl- and Aryl-Zinc Bromides in Contemporary Synthetic Methodologies

Alkyl- and aryl-zinc bromides (RZnBr) are a prominent class of organozinc halides that have become indispensable tools in modern organic synthesis. Their moderate reactivity and high functional group tolerance make them ideal reagents for a wide range of chemical transformations, particularly in the formation of carbon-carbon bonds. sigmaaldrich.comacs.org

One of the most significant applications of these reagents is in palladium-catalyzed cross-coupling reactions . The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes organozinc reagents, including alkyl- and aryl-zinc bromides, to couple with various organic halides or triflates. This reaction is highly valued for its broad scope and stereospecificity, enabling the synthesis of complex organic molecules. wikipedia.orgacs.org

Alkyl- and aryl-zinc bromides are also crucial in copper-catalyzed reactions . These reactions, often referred to as organozinc-cuprate additions, are used for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (Michael additions) and for substitution reactions with alkyl halides. The addition of a copper(I) salt, such as CuCN or CuI, generates a more reactive "cuprate-like" species that facilitates these transformations with high efficiency and selectivity.

Furthermore, these reagents are employed in acylation reactions to form ketones. The reaction of an organozinc bromide with an acid chloride, often in the presence of a palladium or copper catalyst, proceeds cleanly to the ketone without the over-addition that can plague more reactive organometallics.

The development of methods for the direct insertion of activated zinc (like Rieke® Zinc) into functionalized alkyl and aryl bromides has greatly expanded the utility of these reagents. sigmaaldrich.com This allows for the in-situ preparation of organozinc bromides containing sensitive functional groups like esters, nitriles, and amides, which would not be compatible with the preparation or use of Grignard or organolithium reagents. sigmaaldrich.com This compatibility streamlines synthetic routes to complex, polyfunctional molecules, making alkyl- and aryl-zinc bromides essential reagents in pharmaceutical and materials science research. acs.org

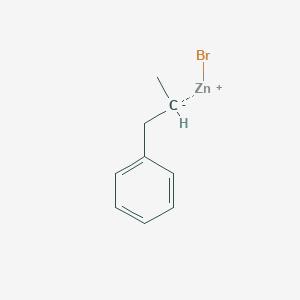

Overview of the Specific Structural Features of 3-Phenyl-2-propylzinc Bromide and its Analogues

This compound is a secondary alkylzinc halide. Its structure consists of a propyl chain with a phenyl group attached to the third carbon and a zinc bromide moiety attached to the second carbon. The presence of the zinc atom bonded to a secondary carbon atom influences its reactivity. Secondary alkylzinc reagents are generally less reactive than primary ones due to increased steric hindrance around the C-Zn bond.

The key structural features of this molecule are:

A secondary C-Zn bond: This makes the reagent sterically hindered, which can influence its reactivity profile and the stereochemical outcome of its reactions.

A phenyl group: The presence of the aromatic ring provides a site for potential electronic effects and offers a handle for further functionalization. The phenyl group is located at the γ-position relative to the zinc atom.

A chiral center: The carbon atom bonded to the zinc is a stereocenter (unless there is a plane of symmetry elsewhere in the molecule, which is not the case here). Therefore, this compound can exist as a racemic mixture of two enantiomers. The use of chiral ligands or auxiliaries in its reactions can potentially lead to enantioselective transformations.

Analogues of this compound would include other secondary alkylzinc halides with varying substitution patterns. The nature and position of these substituents can significantly impact the reagent's steric and electronic properties, and consequently its reactivity.

| Property | Description |

| Reagent Type | Secondary Alkylzinc Bromide |

| Key Structural Units | Secondary Carbon-Zinc Bond, Phenyl Group |

| Stereochemistry | Contains a chiral center at the carbon bearing the zinc bromide. |

| Reactivity Profile | Moderately reactive nucleophile, subject to steric hindrance. Tolerant of various functional groups. |

| Key Applications | Negishi cross-coupling, copper-catalyzed additions, acylation reactions. |

The combination of a secondary, sterically defined C-Zn bond and the presence of an aryl group makes this compound and its analogues valuable reagents for the stereocontrolled construction of complex organic molecules. Their behavior in synthetic reactions is a direct consequence of these structural and electronic features, which are rooted in the fundamental principles of organozinc chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCYXULMFDRZMT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]CC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of 3 Phenyl 2 Propylzinc Bromide Analogues

Direct Metalation (Oxidative Addition of Zinc Metal to Organic Halides)

The most direct route to organozinc halides involves the oxidative addition of metallic zinc into the carbon-halogen bond of an organic halide. wikipedia.orgacs.org This reaction, foundational to organozinc chemistry since the work of Edward Frankland in 1848, involves the formal insertion of zinc(0) into a carbon-halogen bond to form a C-Zn bond. wikipedia.org For secondary alkyl halides like 3-phenyl-2-propyl bromide, this process yields the corresponding secondary alkylzinc halide. The reaction is a redox process where the zinc metal is oxidized, and the organic halide is reduced. wikipedia.orgwikipedia.org

The efficiency of this direct insertion is highly dependent on the nature of the organic halide, with reactivity generally following the trend of I > Br > Cl. nih.gov Furthermore, the reaction is sensitive to the state of the zinc metal, which is often passivated by a layer of zinc oxide that inhibits reaction. nih.govnih.gov Consequently, various activation methods are crucial for achieving efficient and reproducible synthesis of organozinc reagents. nih.gov

Activation Protocols for Zinc Metal

To overcome the inertness of commercially available zinc dust, several activation protocols have been developed. These methods aim to either remove the passivating oxide layer, increase the surface area of the metal, or facilitate the removal of the newly formed organozinc species from the metal surface. nih.govacs.orgnih.gov

Rieke Zinc Preparation and Application

One of the most potent forms of activated zinc is Rieke zinc, which is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or sodium in the presence of an electron carrier such as naphthalene. nih.govresearchgate.netgoogle.com This process generates a highly reactive, finely divided zinc powder with a large, clean surface area, which readily undergoes oxidative addition with a wide range of organic halides, including less reactive secondary and tertiary alkyl bromides. riekemetals.comriekemetals.com

The high reactivity of Rieke zinc allows for the formation of organozinc reagents under mild conditions. riekemetals.com For instance, secondary alkyl bromides react quickly with Rieke zinc at room temperature. riekemetals.com However, the preparation can be sensitive, with the reactivity of the resulting zinc powder sometimes varying between batches. researchgate.net Recent studies have shown that the salt byproducts from the reduction (e.g., lithium chloride or sodium chloride) remaining in the supernatant can significantly influence the reactivity and the structure of the final organozinc product. nih.gov

Table 1: Comparison of Reactivity for Different Rieke Zinc Preparations

| Rieke Zinc Preparation | Reactivity with Alkyl Halides | Key Factors |

|---|---|---|

| Lithium Naphthalenide Reduction of ZnCl₂ | High | Generates LiCl as a byproduct, which aids in solubilizing the organozinc species. nih.govescholarship.org |

| Sodium Reduction of ZnCl₂ | Moderate to High | Generates NaCl as a byproduct, which is less effective than LiCl at solubilization. nih.gov |

| Commercial Rieke Zinc | High | Typically prepared via lithium reduction; performance can be influenced by residual salts. nih.gov |

Iodine (I₂) Activation

A simple and common method for activating zinc metal is the use of a catalytic amount of iodine. nih.govgoogle.com Iodine is thought to work in a multifaceted manner. It can chemically etch the zinc surface, removing the passivating zinc oxide layer and exposing fresh metal. google.comyoutube.com This process is visually indicated by the disappearance of the characteristic purple color of iodine as it reacts with the zinc. youtube.comyoutube.com

In the case of preparing alkylzinc bromides from alkyl bromides, iodine can also facilitate an in-situ Finkelstein-type reaction, converting a portion of the alkyl bromide to the more reactive alkyl iodide, which then undergoes oxidative addition more readily. organic-chemistry.org This method is particularly effective when used in polar aprotic solvents. organic-chemistry.org

Lithium Chloride (LiCl) as an Activating Agent

The addition of lithium chloride has been shown to be a powerful strategy for promoting the synthesis of organozinc reagents. wikipedia.orggoogle.com Unlike other activators that are often used as a pretreatment, LiCl is typically present during the entire reaction. wikipedia.orgresearchgate.net Groundbreaking work by Knochel demonstrated that LiCl significantly accelerates the direct insertion of zinc into organic iodides and bromides in solvents like tetrahydrofuran (B95107) (THF). nsf.gov

Mechanistic studies using advanced techniques like fluorescence microscopy have revealed that LiCl's primary role is not to clean the zinc surface, but to facilitate the solubilization of the organozinc halide intermediate from the metal surface after it has formed. escholarship.orgnsf.govnih.govnih.gov This prevents the metal surface from becoming "poisoned" by the product and allows for continuous reaction. wikipedia.org The formation of a soluble RZnX·LiCl complex is a key aspect of this activation method. wikipedia.orgnsf.gov Other lithium halides like LiBr and LiI also show this solubilizing effect, whereas salts like LiF and NaCl are ineffective. nih.gov

Trimethylsilyl Chloride (TMSCl) Activation

Trimethylsilyl chloride (TMSCl) is another widely used activating agent for zinc metal. wikipedia.orgnih.gov It is often used in conjunction with 1,2-dibromoethane (B42909) for activation. wikipedia.org Historically, the role of TMSCl was thought to be the removal of the zinc oxide layer. nih.govresearchgate.net However, more recent research has uncovered a more complex mechanism.

Studies have shown that TMSCl plays a role after the oxidative addition has occurred. nih.govresearchgate.net It aids in the solubilization of the organozinc intermediate from the zinc surface, similar to the function of LiCl, thereby exposing fresh metal for further reaction. nih.gov This understanding revises the model of TMSCl as solely a surface-cleaning agent and highlights its role in the entire catalytic cycle of organozinc formation. nih.govresearchgate.net

Polar Aprotic Solvent Effects on Metalation Efficiency (e.g., DMSO vs. THF)

The choice of solvent plays a critical role in the efficiency of direct metalation. Polar aprotic solvents are generally preferred for the synthesis of organozinc reagents. google.commasterorganicchemistry.com Tetrahydrofuran (THF) is a very common solvent, especially when activating agents like LiCl are used, as it effectively solvates the resulting organozinc complexes. wikipedia.orggoogle.comuwindsor.ca

Highly polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAc) can also promote the oxidative addition of zinc, sometimes even without the need for other chemical activators. google.comnih.gov These solvents can enhance the reactivity of the system, but their high boiling points and potential to react with other components in subsequent steps can be a drawback. google.com In contrast, polar protic solvents are generally avoided as they are acidic enough to decompose the organozinc reagents once formed. wikipedia.orgkhanacademy.org

Table 2: Effect of Solvents on Organozinc Formation

| Solvent | Type | Dielectric Constant (approx.) | Role in Organozinc Synthesis |

|---|---|---|---|

| Tetrahydrofuran (THF) | "Borderline" Polar Aprotic | 7.6 | Good general-purpose solvent, effective with LiCl for solubilizing organozinc-LiCl adducts. wikipedia.orgmasterorganicchemistry.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Can promote zinc insertion without other activators, but can complicate workup. google.comnih.govmasterorganicchemistry.com |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 38 | Similar promoting effect to DMSO. organic-chemistry.orggoogle.com |

Mechanistic Insights into the Oxidative Addition-Solubilization Sequence

The direct insertion of metallic zinc into the carbon-halogen bond of an organic halide, known as oxidative addition, is a fundamental method for the preparation of organozinc halides. For secondary alkyl halides, such as 2-bromo-3-phenylpropane, this reaction typically proceeds under milder conditions than for primary halides, often around 25°C in a suitable solvent like tetrahydrofuran (THF). ijmpronline.com

The mechanism is believed to involve a single electron transfer (SET) from the zinc metal surface to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide anion. The alkyl radical is then trapped by another zinc species. For this process to be efficient, the zinc metal must be activated. This is often achieved by using finely divided zinc powder, or by treating the zinc with activating agents such as 1,2-dibromoethane or iodine. organic-chemistry.org A particularly effective form is Rieke zinc, a highly reactive form of zinc metal, which can facilitate the oxidative addition to even less reactive alkyl chlorides. unl.edu

A critical aspect of this process is the "solubilization sequence". As the organozinc halide is formed on the surface of the zinc metal, it can passivate the surface, preventing further reaction. The choice of solvent and the presence of certain additives are crucial to solvate the newly formed organozinc species and remove it from the zinc surface. Ethereal solvents like THF are effective at solvating the organozinc reagent. Furthermore, the addition of lithium chloride (LiCl) has been shown to be highly beneficial. organic-chemistry.org It is thought that LiCl breaks up the polymeric aggregates of the organozinc halide and forms a more soluble monomeric species, thereby continuously exposing fresh zinc surface for reaction. organic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Yield and Selectivity of Monoorganozinc Halides

The yield and selectivity of monoorganozinc halide formation are highly dependent on the reaction conditions. Key factors include the nature of the zinc, the solvent, the temperature, and the presence of additives.

| Factor | Influence on Yield and Selectivity |

| Zinc Activation | The use of activated zinc, such as Rieke zinc or zinc dust treated with iodine, is often essential for achieving high yields, especially with less reactive alkyl bromides and chlorides. organic-chemistry.orgunl.edu |

| Solvent | Polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylacetamide (DMA) are generally preferred as they effectively solvate the organozinc species. ijmpronline.comorganic-chemistry.org |

| Temperature | The optimal temperature varies with the reactivity of the alkyl halide. For secondary alkyl iodides, the reaction can proceed at around 25°C, while less reactive bromides may require slightly elevated temperatures. ijmpronline.com |

| Additives | The addition of lithium chloride (LiCl) is a common strategy to enhance the yield by preventing passivation of the zinc surface and increasing the solubility of the organozinc reagent. organic-chemistry.orgnih.gov |

For the synthesis of 3-phenyl-2-propylzinc bromide, the use of activated zinc in THF with the addition of LiCl would be a standard and effective approach. The selectivity for the formation of the monoorganozinc halide over other potential side reactions, such as homocoupling, is generally high under these optimized conditions.

Transmetalation Approaches

Transmetalation is a powerful and widely used alternative for the synthesis of organozinc halides, offering advantages in terms of functional group tolerance and the use of readily available starting materials. This method involves the transfer of an organic group from a more electropositive metal to zinc.

From Organolithium Precursors

Organolithium reagents can be readily transmetalated with zinc halides, such as zinc bromide (ZnBr₂), to afford the corresponding organozinc halides. researchgate.net The driving force for this reaction is the transfer of the organic group to the more electronegative zinc center.

To synthesize this compound via this route, one would first prepare 3-phenyl-2-propyllithium. This could be achieved through the reaction of 2-bromo-3-phenylpropane with lithium metal. masterorganicchemistry.com The subsequent addition of a solution of zinc bromide in THF to the organolithium reagent at low temperatures would then yield the desired this compound. A significant advantage of this method is the ability to prepare the organolithium reagent from a variety of precursors. However, the high reactivity of organolithium compounds can limit the functional group tolerance of this approach. unl.edu

From Grignard Reagents (Organomagnesium Halides)

A more common and often more functional-group-tolerant transmetalation route proceeds via Grignard reagents. The reaction of a Grignard reagent with a zinc halide is a well-established method for the preparation of organozinc halides. sigmaaldrich.com

For the synthesis of this compound, the corresponding Grignard reagent, 3-phenyl-2-propylmagnesium bromide, would first be prepared by reacting 2-bromo-3-phenylpropane with magnesium metal in an ethereal solvent like THF. rsc.org The subsequent addition of zinc bromide to this solution results in a rapid transmetalation to give this compound and magnesium dibromide. The presence of lithium chloride can also be beneficial in this reaction, leading to the formation of a more reactive organozinc species. imperial.ac.uknih.gov This method is often preferred due to the milder nature of Grignard reagents compared to organolithiums, allowing for a broader range of functional groups to be present in the molecule. solubilityofthings.comub.edu

| Precursor | Reagents | Product | Key Features |

| 3-Phenyl-2-propyllithium | ZnBr₂ | This compound | Utilizes highly reactive organolithium precursors. |

| 3-Phenyl-2-propylmagnesium bromide | ZnBr₂ | This compound | More functional group tolerant than the organolithium route. |

From Organoboron Species (e.g., Hydroboration-Transmetalation)

Organoboron compounds provide another versatile entry point for the synthesis of organozinc reagents. A common strategy involves the hydroboration of an alkene followed by transmetalation to zinc. unl.edu

To prepare an analogue like 3-phenyl-1-propylzinc bromide, one could start with the hydroboration of allylbenzene (B44316) (3-phenyl-1-propene) with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). This would produce the corresponding trialkylborane. The subsequent treatment of this organoborane with a dialkylzinc, such as diethylzinc (B1219324), in the presence of a catalyst, can facilitate the transmetalation to yield the desired alkylzinc species. This approach is particularly useful for accessing organozinc compounds with specific regiochemistry determined by the hydroboration step.

Functional Group Exchange Strategies for Organozinc Reagents

Functional group interconversion (FGI) on a pre-formed organozinc reagent represents a more advanced synthetic strategy. Due to the relatively low reactivity of the carbon-zinc bond, organozinc reagents are compatible with a wide array of functional groups, such as esters, nitriles, and amides. unl.edu This tolerance allows for chemical modifications on other parts of the molecule without affecting the organozinc moiety.

For instance, an organozinc halide bearing a protected functional group could be synthesized. After the organozinc reagent has been utilized in a subsequent reaction, such as a Negishi coupling, the protecting group can be removed and the functional group can be further transformed. This orthogonality is a key advantage of organozinc chemistry in complex molecule synthesis.

While direct exchange of the halide in an organozinc halide (e.g., RZnBr to RZnI) is not a common transformation, the concept of functional group exchange is more broadly applied in the context of a multi-step synthesis where the stability of the organozinc reagent to various reaction conditions allows for other functional groups in the molecule to be manipulated.

Alternative Preparative Routes (e.g., Cobalt-Catalyzed Methods)

While palladium and nickel are the most common catalysts in cross-coupling reactions involving organozinc reagents, research into alternative, more earth-abundant metals like cobalt is ongoing. Cobalt-catalyzed methods are emerging as viable pathways, particularly in the context of coupling reactions that utilize organozinc precursors. For instance, cobalt catalysis has been successfully applied to the direct coupling of the sp3 alpha-carbon of alcohols with alkenes and hydroperoxides. researchgate.net While not a direct synthesis of the organozinc reagent itself, these methods highlight cobalt's utility in forming C-C bonds, a primary application of reagents like this compound.

Recent studies have demonstrated the use of inexpensive, unmodified cobalt carbonyl, promoted by light, to achieve the hydroaminocarbonylation of alkenes under mild conditions. nih.gov This process efficiently couples alkenes and amines, showcasing cobalt's catalytic prowess in atom-economical transformations. nih.gov Furthermore, chiral cobalt complexes have been developed for asymmetric reactions, such as Michael–alkylation reactions, to produce complex chiral molecules with high enantioselectivity. rsc.org The principles from these cobalt-catalyzed systems may inform future developments in the direct, catalyzed synthesis of functionalized organozinc reagents from their corresponding organic halides.

Methodological Advancements in Organozinc Reagent Preparation

The preparation of organozinc reagents has evolved significantly beyond the direct insertion of zinc metal into organic halides. Modern advancements focus on improving efficiency, functional group tolerance, and operational safety. researchgate.netnih.gov A key development was the use of activating agents to facilitate the reaction with the otherwise sluggish zinc metal. nih.gov

Further refinements include alternative pathways that avoid the radical intermediates associated with direct zinc insertion, which is crucial for preparing chiral organozinc reagents with high enantiomeric purity. nih.gov These routes can involve hydroboration/boron-zinc exchange sequences or stereoretentive lithium-halogen exchange followed by transmetalation to zinc. nih.gov

Continuous Flow Synthesis Techniques for Organozinc Reagents

A major leap in the practical synthesis of organozinc reagents has been the development of continuous flow technologies. nih.gov These systems address many of the limitations of traditional batch synthesis, such as exothermicity, instability of the reagents, and labor-intensive preparation. nih.gov In a typical flow setup, a solution of an organic halide is pumped through a heated column packed with metallic zinc, allowing for the on-demand and scalable production of the organozinc reagent. nih.govresearchgate.net

This methodology provides a clean solution of the reagent at a reproducible concentration. nih.gov Researchers have successfully demonstrated the continuous synthesis of various organozinc halides with full conversion of the starting halide and high yields within a single pass through the reactor. acs.org A significant advantage is the ability to "telescope" the process, where the freshly prepared organozinc solution is immediately pumped into a second reactor for a subsequent coupling reaction, such as a Negishi or Reformatsky reaction. researchgate.netacs.org This minimizes the handling and storage of the sensitive organometallic compound. acs.org Pilot-scale setups capable of producing several liters per hour have been developed, demonstrating the industrial applicability of this technology. researchgate.netacs.org

Table 1: Performance of Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Finding | Source |

|---|---|---|

| Conversion Rate | Full conversion of employed organic halides achieved in a single pass. | researchgate.netacs.org |

| Organozinc Yield | Reported yields range from 82% to 92%. | researchgate.netacs.org |

| Subsequent Reactions | Successfully coupled to Reformatsky, Saytzeff, and Negishi reactions. | researchgate.netacs.org |

| Throughput (Lab) | Up to 300 ml can be prepared with a single column at a rate of 30 ml/hr. | nih.gov |

| Throughput (Pilot) | Pilot-scale setups allow for liquid throughputs of up to 3-5 L/h. | researchgate.netacs.org |

Preparation of Air-Stable Organozinc Derivatives (e.g., Pivalates)

A groundbreaking advancement in organozinc chemistry is the creation of solid, air-stable organozinc derivatives. thieme-connect.com The moderate air and moisture sensitivity of traditional organozinc halides often limits their application and requires strict handling under inert atmospheres. thieme-connect.com By converting them into organozinc pivalates (RZnOPiv), their stability is dramatically enhanced. thieme-connect.com

The preparation typically involves the transmetalation of an organomagnesium compound (a Grignard reagent) with zinc pivalate (B1233124) (Zn(OPiv)₂). thieme-connect.com For example, an aryl bromide is first treated with magnesium turnings in the presence of LiCl, and the resulting Grignard reagent is then reacted with Zn(OPiv)₂ to produce the arylzinc pivalate. thieme-connect.com An alternative route for sensitive substrates involves a directed metalation using a magnesium amide base like TMPMgCl·LiCl, followed by the same transmetalation with zinc pivalate. nih.govorgsyn.org

These solid organozinc pivalates can often be handled in the air for several hours with less than 10% decomposition. thieme-connect.comorgsyn.org This enhanced stability makes them far more convenient for storage and use in a wide range of C-C bond-forming reactions, including palladium-catalyzed cross-couplings, allylations, and addition reactions. nih.govorgsyn.org

Table 2: Synthesis of Air-Stable Solid Organozinc Pivalates

| Starting Material | Method | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride | Magnesium insertion with Zn(OPiv)₂·2LiCl | 4-Fluorobenzylzinc pivalate | 80% | thieme-connect.com |

| Aryl Bromide (generic) | Mg insertion, then transmetalation with Zn(OPiv)₂ | Arylzinc pivalate | 92% | thieme-connect.com |

| 4,6-Dichloropyrimidine | Directed zincation with TMPZnOPiv·LiCl | (4,6-Dichloropyrimidin-5-yl)zinc pivalate | 78% | orgsyn.org |

Mechanistic Investigations of Reactions Involving 3 Phenyl 2 Propylzinc Bromide Species

Detailed Catalytic Cycle Elucidations (e.g., Negishi Coupling Cycle)

The catalytic cycle of the Negishi coupling reaction is a fundamental process in organic synthesis. youtube.com It generally proceeds through a standard pathway for palladium-catalyzed cross-coupling, initiating with a Pd(0) species that is oxidized to Pd(II) during the oxidative addition of an organohalide. wikipedia.org The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Steps in the Negishi Coupling Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide to the Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation: In this rate-limiting step, the organozinc reagent, such as 3-phenyl-2-propylzinc bromide, transfers its organic group to the palladium complex. wikipedia.orgyoutube.com This forms a new diorganopalladium(II) complex and a zinc halide salt. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination from the cis-diorganopalladium(II) complex, which yields the C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgyoutube.com

It's important to note that while both diorganozinc compounds and organozinc halides can be used, the specific nature of the organozinc reagent can influence the reaction. wikipedia.org For instance, alkylzinc species often form higher-order zincate species before transmetalation, a behavior not typically observed with arylzinc species. wikipedia.org Additives like lithium bromide or lithium chloride can be used to accelerate the reaction by breaking down zinc aggregates into more reactive monomeric zincate species. youtube.com

Oxidative Addition Dynamics and Surface Intermediates

The oxidative addition of an organic halide to the low-valent metal catalyst is a critical step that initiates the catalytic cycle. wikipedia.org While the precise mechanism of oxidative addition is not fully resolved, an SN2-like pathway resulting in inverted stereochemistry is considered a likely route. wikipedia.org

In the context of nickel-catalyzed couplings, particularly with unactivated alkyl electrophiles, a "transmetalation first" mechanism has been proposed. In this scenario, the alkylzinc species first transmetalates with the nickel catalyst. Subsequently, the nickel complex abstracts the halide from the alkyl halide, leading to the formation of an alkyl radical and the oxidation of the nickel center upon radical addition. wikipedia.org

Recent studies have also highlighted unexpected interactions between nickel and zinc species during Negishi cross-coupling reactions. springernature.com It's been hypothesized that unligated Zn(II) salts, formed during transmetalation and through the Schlenk equilibrium, can act as Lewis acids and interact with the nickel catalyst, forming Ni-Zn clusters that can lead to deactivation events. springernature.com Amide solvents can play a role in disrupting these intermetallic interactions. springernature.com

Transmetalation Kinetics and Thermodynamics

Transmetalation is a pivotal step in the Negishi coupling, where the organic group is transferred from the zinc reagent to the palladium or nickel catalyst. wikipedia.orgwikipedia.org This process is often the rate-determining step of the catalytic cycle. wikipedia.org The kinetics of transmetalation can be influenced by the nature of the organozinc reagent. Alkylzinc species, for example, often require the presence of halide ions to form a more reactive "zincate" species of the type RZnX₃²⁻ before undergoing transmetalation. wikipedia.org In contrast, arylzinc species can often transmetalate directly. core.ac.uk

The thermodynamics of the transmetalation step are also crucial. The transfer of the alkyl group from the more electropositive zinc to the less electropositive palladium or nickel is a key driving force. youtube.com

| Factor | Influence on Transmetalation |

| Organozinc Species | Alkylzinc reagents may form higher-order zincates prior to transmetalation, while arylzinc species often do not. wikipedia.org |

| Halide Additives | Can accelerate the reaction by forming more reactive zincate species. youtube.com |

| Solvent | The polarity of the solvent can impact the reaction, with more polar solvents sometimes required to resume coupling. core.ac.uk |

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry and theoretical modeling have become invaluable tools for elucidating the intricate mechanisms of reactions involving organozinc species. Density Functional Theory (DFT) calculations, for example, have been employed to analyze the catalytic cycle of the Negishi reaction, providing insights into the stability of intermediates and the energetics of various reaction pathways. rsc.org

Transition state analysis helps in understanding the energy barriers associated with different steps in the reaction mechanism. For the Negishi coupling, computational studies can model the transition states for oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org This allows for a detailed examination of the factors that influence the rate of each step, such as ligand effects and the nature of the substrates.

Prediction of Selectivity (Regio-, Stereo-)

The prediction of regioselectivity and stereoselectivity in reactions involving organozinc reagents like this compound is a critical aspect of synthetic planning. These predictions are often grounded in a combination of empirical observations and theoretical calculations.

Regioselectivity: In reactions such as cross-coupling, the regioselectivity is largely dictated by the inherent polarity of the carbon-zinc bond and the electronic properties of the substrates involved. For instance, in reactions with substituted electrophiles, the nucleophilic carbon of the organozinc reagent will preferentially attack the most electrophilic site. Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate the partial charges on the atoms of the reacting species and map out the potential energy surface for different reaction pathways. This allows for the prediction of the most likely regioisomeric product. Studies on related systems, such as the regioselective lithiation and subsequent reaction of thiophene (B33073) derivatives, demonstrate that subtle differences in reagent structure and reaction conditions can be leveraged to control the site of reaction with high precision. mdpi.comresearchgate.net For example, the reaction of 2-propylthiophene (B74554) with n-butyllithium followed by an electrophile leads to selective substitution at the 5-position, a result consistent with the stabilization of the intermediate lithiated species. mdpi.com

Stereoselectivity: The stereochemical outcome of reactions with this compound, which possesses a chiral center at the C2 position, is of significant interest. The formation of the Grignard reagent analogue, (1-phenyl-2-methylpropyl)magnesium chloride, has been shown to proceed with racemization during its formation on the magnesium surface, although the formed carbon-metal bond is configurationally stable. alfredstate.edu This suggests that any stereoselectivity must be induced in a subsequent step, for example, by the use of chiral ligands or auxiliaries. The stability of the carbon-zinc bond in this compound would be expected to be configurationally stable under many reaction conditions once formed. Computational studies can model the transition states of the reaction pathways leading to different stereoisomers. By comparing the activation energies of these transition states, the most favorable pathway and therefore the major stereoisomeric product can be predicted. Factors such as steric hindrance between the bulky phenylpropyl group and the substrate, as well as coordinating solvent molecules, play a crucial role in determining the stereochemical course of the reaction.

A molecular electron density theory (MEDT) study on the [3+2] cycloaddition reaction between a nitrone and an alkyne highlighted that the regioselectivity could be predicted by analyzing the thermodynamic stability of the resulting products. nih.gov Such computational approaches provide a powerful tool for predicting the outcomes of complex reactions involving species like this compound.

In Situ Spectroscopic and Microscopic Probes for Mechanistic Elucidation

To gain a deeper understanding of the reaction mechanisms involving this compound, in situ spectroscopic and microscopic techniques are indispensable. xmu.edu.cn These methods allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics in real-time, providing insights that are not accessible through analysis of the final products alone.

Fluorescence Microscopy for Surface Intermediates

The formation of organozinc reagents from metallic zinc and organic halides is a heterogeneous process occurring on the surface of the zinc metal. Single-particle fluorescence microscopy has emerged as a powerful technique to visualize reactive intermediates directly on the metal surface. nih.gov By using fluorescently tagged organic halides or by observing the fluorescence of surface-adsorbed species, it is possible to monitor the oxidative addition step and the subsequent behavior of the organozinc intermediates.

Research has shown that for related organozinc species, these surface intermediates can be directly observed. nih.gov For example, studies have revealed that the presence of salts like lithium chloride can accelerate the reaction by aiding the solubilization of organozinc intermediates from the zinc surface into the solution. nih.govescholarship.org Fluorescence microscopy can pinpoint the effects of solvents and additives on individual steps of the reaction mechanism. nih.gov In the context of forming this compound, this technique could be used to visualize the formation of the initial C-Zn bond on the zinc surface and to study how different reaction conditions, such as solvent choice or the use of activating agents, influence the population and persistence of these surface species. nih.govacs.org

A summary of findings from fluorescence microscopy studies on related organozinc systems is presented below:

| Observation | Implication for Mechanism |

| Direct visualization of surface intermediates | Confirms the heterogeneous nature of the initial reaction step. |

| Increased solubilization of intermediates with LiCl | Explains the accelerative effect of lithium salts on reaction rates. nih.gov |

| Solvent effects on intermediate build-up | Allows for the mechanistic origin of solvent effects to be pinpointed. nih.gov |

NMR Spectroscopy for Solution Species and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for studying the species present in the reaction solution and for determining reaction kinetics. escholarship.org ¹H NMR, in particular, is frequently used to monitor the progress of organozinc reagent formation by tracking the disappearance of the starting organic halide and the appearance of the organozinc product signals. nih.govnih.gov

The table below illustrates the type of data that can be obtained from NMR kinetic studies:

| Parameter Measured | Mechanistic Insight |

| Rate of disappearance of starting material | Overall reaction kinetics. |

| Rate of appearance of product | Confirmation of product formation rate. |

| Chemical shifts and coupling constants | Structural information about species in solution. |

| Effect of additives on reaction rate | Quantifies the impact of activators or inhibitors. nih.gov |

EPR Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize chemical species with unpaired electrons, such as free radicals and certain transition metal ions. youtube.comyoutube.comlibretexts.org The formation of organometallic reagents like Grignard and organozinc reagents from organic halides and a metal surface is thought to proceed, at least in part, through a single-electron transfer (SET) mechanism, which would generate radical intermediates. alfredstate.edu

EPR spectroscopy can provide unambiguous evidence for the presence of such paramagnetic species. utsa.edu If the formation of this compound involves an SET from the zinc metal to the 2-bromo-3-phenylpropane, a radical anion of the organic halide would be formed, which would then fragment to give a phenylpropyl radical and a bromide ion. This radical could then be trapped by the zinc surface. EPR would be the ideal technique to detect and potentially identify this transient radical intermediate. youtube.com The detection of a radical species would lend strong support to an SET mechanism over a concerted oxidative addition. Furthermore, EPR can be used to study the kinetics and mechanisms of reactions involving these radicals. youtube.com

| Potential Paramagnetic Intermediate | Information from EPR |

| Phenylpropyl radical | Confirmation of an SET pathway. |

| Zn(I) species | Insight into the oxidation state of zinc during the reaction. |

Structure Reactivity Relationships and Design Principles

Influence of Ligand Architecture on Reactivity and Selectivity

The reactivity and selectivity of 3-Phenyl-2-propylzinc bromide can be significantly altered by the introduction of external ligands. While the reagent itself is achiral, its use in conjunction with chiral ligands is a powerful strategy for asymmetric synthesis, enabling the creation of specific stereoisomers of a target molecule. nih.govrsc.orgresearchgate.netntnu.edu.twrsc.org

Chiral ligands, such as amino alcohols, diamines, and phosphoramidites, can coordinate to the zinc atom, creating a chiral environment that directs the approach of the electrophile. nih.govrug.nl This induced chirality is crucial for achieving high enantioselectivity in additions to prochiral substrates like aldehydes and ketones. nih.govrsc.orgresearchgate.netntnu.edu.twrsc.org The effectiveness of a given ligand is determined by its specific architecture, including its bite angle, steric bulk, and the electronic nature of its coordinating atoms. For example, N,N,O-tridentate phenanthroline ligands and those derived from camphor (B46023) have been shown to be effective in the enantioselective addition of organozinc reagents. rsc.orgntnu.edu.twrsc.org The formation of a dimeric zinc complex, where one zinc atom acts as a Lewis acid and the other is activated by the ligand, is a proposed mechanism for this type of asymmetric induction. rsc.org

The table below illustrates the impact of different chiral ligands on the enantioselective addition of organozinc reagents to carbonyl compounds, a reaction type analogous to those involving this compound.

| Ligand Type | Substrate | Organozinc Reagent | Enantiomeric Excess (ee) | Reference |

| trans-1-Sulfonylamino-2-isoborneolsulfonylaminocyclohexane derivative | Ketones | Various alkyl and aryl zinc reagents | Up to >99% | nih.gov |

| N,N,O-tridentate phenanthroline (BinThro) | Aromatic aldehydes | Diethylzinc (B1219324) | Up to 95% | rsc.orgrsc.org |

| [2.2]Paracyclophane-imidazoline N,O-ligand | Aldehydes | Diethylzinc, Diphenylzinc | Up to 97% | researchgate.net |

| Camphor-derived γ-amino thiol | Aldehydes, Ketoesters | Various organozinc reagents | High | ntnu.edu.tw |

Steric and Electronic Effects of the Organic Moiety (Phenyl and Propyl Groups) on Reactivity

The intrinsic reactivity of this compound is fundamentally dictated by the steric and electronic characteristics of its phenyl and propyl groups.

The phenyl group is generally considered to be inductively withdrawing (-I effect) due to the higher electronegativity of its sp² hybridized carbon atoms, while also being capable of a resonance donating effect (+M effect) when conjugated with a suitable substituent. quora.comwikipedia.org This dual electronic nature influences the polarity of the carbon-zinc bond and, consequently, the nucleophilicity of the reagent. wikipedia.orgfrontiersin.org The steric bulk of the phenyl group can also play a role in directing the regioselectivity of its reactions.

The 2-propyl (isopropyl) group attached to the zinc-bearing carbon introduces significant steric hindrance. rsc.orgrug.nl This bulkiness is a key factor in controlling the stereochemical outcome of reactions, particularly in additions to carbonyls and imines. rug.nl The steric demand of the isopropyl group can lead to high diastereoselectivity by favoring attack from the less hindered face of the electrophile. The interplay between the steric bulk of the propyl group and the electronic properties of the phenyl group defines the specific reactivity profile of this compound. For instance, in Negishi cross-coupling reactions, the steric properties of the alkyl groups on both the organozinc reagent and the catalyst's ligands can significantly impact the reaction's efficiency. acs.orgcore.ac.uk

Solvent Effects on Reaction Outcomes and Mechanism

The choice of solvent is a critical parameter that can profoundly affect the reaction pathways and outcomes for this compound. whiterose.ac.ukexaly.com Solvents influence the aggregation state, solubility, and reactivity of the organozinc reagent.

Organozinc halides exist in solution in a dynamic equilibrium known as the Schlenk equilibrium :

2 RZnX ⇌ R₂Zn + ZnX₂ wikipedia.orgmaynoothuniversity.ie

The position of this equilibrium is highly dependent on the solvent. wikipedia.org In coordinating solvents like tetrahydrofuran (B95107) (THF), the solvent molecules can coordinate to the zinc center, favoring the formation of monomeric and more reactive species. whiterose.ac.ukwikipedia.org In contrast, non-coordinating solvents can lead to the formation of less reactive dimeric or oligomeric aggregates. wikipedia.org The use of polar aprotic solvents like DMSO and DMF can also facilitate the synthesis of organozinc reagents. nih.govresearchgate.net

The solvent's role extends to influencing reaction rates and selectivity by stabilizing transition states and intermediates. whiterose.ac.uk For example, in Negishi cross-coupling reactions, the solvent must stabilize the organozinc reagent, and a species with two coordinating THF molecules is believed to be the active form. whiterose.ac.uk The dielectric properties of the solvent can also be crucial; in some cases, a more polar solvent environment is necessary for the transmetalation step to proceed efficiently. core.ac.uk

The following table summarizes the general effects of different solvent types on organozinc reagents.

| Solvent Type | Coordinating Ability | Effect on Schlenk Equilibrium | General Effect on Reactivity |

| Ethers (e.g., THF, Diethyl ether) | High | Favors monomeric RZnX and R₂Zn | Increases reactivity by breaking up aggregates |

| Hydrocarbons (e.g., Toluene) | Low | Favors aggregated species | Generally lower reactivity |

| Polar Aprotic (e.g., DMSO, DMF) | High | Can facilitate reagent formation | Can significantly alter reactivity and mechanism |

Role of Counterions and Salt Additives in Organozinc Reactivity

The counterion and the presence of salt additives are crucial factors that modulate the reactivity of this compound. The bromide counterion itself influences the Lewis acidity and aggregation state of the organozinc species.

The addition of inorganic salts, particularly lithium halides like lithium chloride (LiCl), can have a dramatic impact on the synthesis and reactivity of organozinc reagents. wikipedia.orgnsf.govacs.orgacs.orgresearchgate.netresearchgate.net The primary role of LiCl is to solubilize organozinc intermediates from the surface of the zinc metal during their preparation, thereby accelerating the formation of the soluble reagent. nih.govnsf.govacs.orgacs.org

Furthermore, the presence of salts can break up organozinc aggregates and lead to the formation of more nucleophilic "ate" complexes (e.g., RZnX₂⁻Li⁺). nih.govnsf.govresearchgate.netresearchgate.net These higher-order zincates are often the active transmetalating species in cross-coupling reactions. core.ac.ukresearchgate.net While LiCl and LiBr are effective, other salts like LiF and LiOTf have been shown to be inefficient at solubilizing the organozinc intermediates. nsf.gov The effect of these additives can be so significant that they can switch the rate-determining step of the reaction. nih.gov

| Additive | Proposed Role | Impact on Reactivity | Reference |

| Lithium Chloride (LiCl) | Solubilizes surface intermediates, forms "ate" complexes | Accelerates reagent formation, increases nucleophilicity | wikipedia.orgnsf.govacs.orgacs.org |

| Lithium Bromide (LiBr) | Solubilizes surface intermediates, may favor R₂Zn formation | Accelerates reagent formation | nsf.gov |

| Lithium Fluoride (LiF) | Inefficient at solubilizing intermediates | Little to no rate enhancement | nsf.gov |

| Lithium Triflate (LiOTf) | Inefficient at solubilizing intermediates | Little to no rate enhancement | nsf.gov |

Advanced Methodological Developments and Future Research Directions

Continuous Flow Synthesis Applications for Organozinc Chemistry

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering improved safety, efficiency, and control over reaction parameters. The on-demand synthesis of organozinc reagents under continuous flow conditions addresses limitations such as instability, exothermicity, and labor-intensive batch preparation. In this methodology, an organic halide, such as a precursor to 3-Phenyl-2-propylzinc bromide, is passed through a column containing metallic zinc to generate the organozinc reagent in a controlled manner. This "in-lab" constructed system provides a flexible and cost-effective alternative to commercial platforms.

Flow reactors enhance mass and heat transfer, accelerate mixing, and allow for precise control over reaction conditions, which is particularly beneficial for the often sensitive organozinc reagents. The generated organozinc solution can be directly telescoped into subsequent reactions, such as Negishi cross-couplings or Reformatsky reactions, minimizing the handling of these reactive intermediates. Research has demonstrated the scalable continuous formation of organozinc halides with yields of 82-92%, followed by successful coupling reactions with yields up to 92%. Computational Fluid Dynamics (CFD) is also being utilized to model and optimize these continuous flow processes, reducing the need for extensive experimentation.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reagent Stability | Potential for degradation over time | Generated on-demand, minimizing decomposition |

| Safety | Handling of large quantities of reactive intermediates | Small amounts of reactive species present at any time |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Scalability | Can be challenging to scale up | More readily scalable |

Catalyst Development for Enhanced Reactivity and Chemo/Stereoselectivity

The Negishi cross-coupling reaction, a cornerstone of organozinc chemistry, heavily relies on palladium or nickel catalysts. Ongoing research focuses on developing more efficient and selective catalysts to broaden the scope and improve the performance of these reactions. For instance, the combination of Pd(OAc)₂ and the bulky, electron-rich ligand SPhos has proven effective for the Negishi cross-coupling of substrates with acidic protons. The choice of ligand is crucial; for example, triphenylphosphine, dppe, and BINAP are commonly used to stabilize the palladium catalyst.

Recent advancements have also explored the use of more earth-abundant and less expensive metals like cobalt and iron as catalysts. Cobalt-catalyzed cross-couplings of benzylic zinc reagents with aryl halides have shown excellent functional group tolerance. Furthermore, user-friendly solid OPiv-supported organozinc reagents have been developed, which exhibit enhanced air and moisture stability and show superior reactivity in transition-metal-catalyzed cross-couplings, especially with cobalt and nickel catalysts. The development of ligand-free catalytic systems, for example using copper catalysts for the coupling of organozinc reagents with heteroaryl iodides, represents a significant step towards more sustainable and cost-effective processes.

Stereoselectivity is a critical aspect of catalyst development. Enantioselective alkylation of aldehydes using organozinc reagents has been extensively studied, with a wide range of chiral ligands being investigated to achieve high enantiomeric excess in the resulting secondary alcohols. For example, two consecutive Negishi couplings can be used for the stereoselective synthesis of enynes from 1,1-dihalo-1-alkenes.

Multicomponent Reaction Strategies Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to building molecular complexity. Organozinc reagents, including secondary alkylzinc bromides like this compound, are valuable nucleophiles in such reactions.

One notable example is the multicomponent Mannich reaction for the synthesis of α-branched amines. In this reaction, an organozinc bromide, an aldehyde, and an amine are coupled. The presence of lithium chloride has been found to be essential for the efficiency of this three-component coupling when using organozinc bromides prepared in THF. Interestingly, in THF with LiCl, primary organozinc bromides have shown higher reactivity than secondary ones, a contrast to observations with organozinc iodides in acetonitrile.

Catalyst-free multic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-phenyl-2-propylzinc bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of organozinc reagents like this compound typically involves transmetallation from Grignard reagents (e.g., 3-phenylpropylmagnesium bromide) or direct insertion of zinc metal into pre-formed alkyl halides. Reaction temperature, solvent choice (e.g., THF or diethyl ether), and stoichiometry of zinc are critical. For example, slow addition of the Grignard reagent to anhydrous ZnBr₂ at −78°C under inert atmosphere minimizes side reactions . Yield optimization may require iterative adjustments to reaction time and zinc purity (e.g., activated zinc dust).

Q. How can the purity and stability of this compound be assessed in solution?

- Methodological Answer : Capillary electrophoresis (CE) with direct UV detection is effective for quantifying bromide ions, which can indicate decomposition byproducts. Statistical experimental design (e.g., multivariate optimization) improves resolution between chloride and bromide peaks, critical for detecting trace impurities . Additionally, NMR spectroscopy (¹H, ¹³C) and titration methods (e.g., iodometric titration for active zinc content) validate structural integrity and concentration .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its air- and moisture-sensitive nature, strict inert atmosphere techniques (glovebox/Schlenk line) are required. Personal protective equipment (gloves, goggles) and ventilation are mandatory, as organozinc compounds can release toxic fumes upon hydrolysis. Waste should be quenched with isopropanol or aqueous ammonium chloride to neutralize reactivity .

Advanced Research Questions

Q. How does solvent polarity affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Solvents with low polarity (e.g., toluene) enhance nucleophilicity of the organozinc species, favoring transmetallation in Negishi couplings. In contrast, polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk premature decomposition. Kinetic studies using in situ IR or UV-Vis spectroscopy can monitor reaction progress and identify optimal solvent systems .

Q. What mechanistic insights explain contradictory reactivity trends in aryl-zinc vs. alkyl-zinc species?

- Methodological Answer : Aryl-zinc reagents exhibit greater stability due to resonance stabilization of the aromatic system, whereas alkyl-zinc species (like this compound) are more prone to β-hydride elimination. Computational studies (DFT) comparing bond dissociation energies and steric effects can rationalize these differences. Experimental validation via deuterium labeling or trapping of intermediates is recommended .

Q. How can this compound be utilized in stereoselective synthesis?

- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) enable asymmetric catalysis in couplings, inducing stereocontrol at the zinc center. For example, enantioselective alkylation of ketones or aldehydes can be achieved by modulating ligand-zinc coordination geometry. High-throughput screening of ligand libraries accelerates optimization of enantiomeric excess (ee) .

Q. What analytical challenges arise in quantifying trace bromide impurities, and how can they be resolved?

- Methodological Answer : High chloride concentrations in reaction matrices can mask bromide signals in ion chromatography. Using mobility-matched buffer co-ions (e.g., borate) in CE enhances resolution via sample self-stacking effects. Method validation with spiked recovery experiments ensures accuracy at ppm-level detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.